An In-depth Technical Guide to the Fundamental Properties of trans-2-Pentene
An In-depth Technical Guide to the Fundamental Properties of trans-2-Pentene
Abstract
trans-2-Pentene, a member of the alkene family, is a five-carbon unsaturated hydrocarbon with the double bond located at the second carbon. Its specific stereochemistry, where the alkyl groups are on opposite sides of the double bond, imparts distinct physical and chemical properties compared to its cis-isomer and other pentene isomers. This guide provides a comprehensive overview of the core fundamental properties of trans-2-Pentene, including its physicochemical characteristics, spectroscopic signature, synthesis, reactivity, and applications. The information presented herein is intended to serve as a foundational resource for professionals engaged in organic synthesis, materials science, and chemical research.
Chemical Identity and Structure
trans-2-Pentene, systematically named (E)-pent-2-ene, is a colorless liquid characterized by a hydrocarbon-like odor.[1] It is one of the geometric isomers of 2-pentene, the other being cis-2-Pentene ((Z)-pent-2-ene). The "trans" or "E" designation indicates that the ethyl and methyl groups attached to the double-bonded carbons are oriented on opposite sides. This configuration results in a less sterically hindered and more thermodynamically stable molecule compared to its cis counterpart.
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IUPAC Name : (E)-pent-2-ene[1]
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Synonyms : trans-β-Amylene, (2E)-2-Pentene, sym-Methylethylethylene[2][3]
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Molecular Formula : C₅H₁₀[4]
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CAS Number : 646-04-8[4]
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Caption: Chemical structure of trans-2-Pentene ((E)-pent-2-ene).
Physical and Thermophysical Properties
The physical properties of trans-2-Pentene are well-documented. It is a volatile and highly flammable liquid.[3] Its linear structure and the trans-configuration of the double bond influence its boiling point, melting point, and density.
| Property | Value | Source(s) |
| Molecular Weight | 70.13 g/mol | [1] |
| Boiling Point | 36.3 °C (97.3 °F) | [1][4] |
| Melting Point | -140.2 °C to -136 °C | [1][5] |
| Density | 0.649 g/mL at 25 °C | [5] |
| Vapor Pressure | 8.17 psi (56.3 kPa) at 20 °C | |
| Flash Point | -18 °C (-0.4 °F) (closed cup) | |
| Refractive Index | 1.379 at 20 °C | [5] |
| Solubility | Insoluble in water; miscible in ethanol, ethyl ether, and benzene. | [1][3] |
| Dipole Moment | 0.00 D | [2] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of trans-2-Pentene.
¹H NMR Spectroscopy
The proton NMR spectrum of trans-2-Pentene shows distinct signals corresponding to the different proton environments in the molecule. The protons attached to the sp²-hybridized carbons of the double bond (vinylic protons) resonate downfield due to deshielding. The coupling constants between these vinylic protons are characteristic of a trans-configuration.
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Key Features : The spectrum typically shows signals for the methyl protons, methylene protons, and the two vinylic protons, all with characteristic chemical shifts and splitting patterns due to spin-spin coupling.[6][7] The protons on the double bond appear at approximately 5.4-5.5 ppm.[7]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. For trans-2-Pentene, the key absorption bands confirm the presence of the C=C double bond and C-H bonds of different types.
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Characteristic Absorptions :
Mass Spectrometry
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The fragmentation of trans-2-Pentene under electron ionization yields several characteristic ions.
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Molecular Ion Peak [M]⁺ : The molecular ion peak is observed at an m/z of 70, corresponding to the molecular weight of C₅H₁₀.[9]
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Base Peak : The most abundant ion, or base peak, is typically found at m/z 55, corresponding to the loss of a methyl radical ([C₄H₇]⁺).[9]
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Other Fragments : Other significant fragments are observed from the cleavage of C-C bonds within the molecule. The fragmentation patterns of the cis and trans isomers are notably similar.[9]
Synthesis and Reactivity
Synthesis Protocols
trans-2-Pentene can be synthesized through several established organic chemistry routes. The choice of method often depends on the desired purity and available starting materials.
Method 1: Reduction of an Alkyne A common and stereoselective method for preparing trans-alkenes is the reduction of an alkyne using sodium metal in liquid ammonia. This reaction proceeds via a dissolving metal reduction mechanism.
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Protocol : Pent-2-yne is treated with sodium metal dissolved in liquid ammonia at low temperatures (-78 °C). The reaction yields trans-2-Pentene with high stereoselectivity.[10]
dot graph "Alkyne_Reduction_Synthesis" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
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Caption: Workflow for the synthesis of trans-2-Pentene from pent-2-yne.
Method 2: Dehydration of an Alcohol A mixture of pentene isomers, including trans-2-Pentene, can be prepared by the acid-catalyzed dehydration of 2-pentanol.[1] The product distribution is governed by Zaitsev's rule, which favors the formation of the more substituted (and more stable) alkene.
Chemical Reactivity
As an unsaturated hydrocarbon, trans-2-Pentene is significantly more reactive than its alkane counterparts.[11] Its reactivity is dominated by the electron-rich carbon-carbon double bond, making it susceptible to electrophilic addition reactions.
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Hydrogenation : In the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), trans-2-Pentene undergoes catalytic hydrogenation to yield pentane. The rate of hydrogenation of trans-2-pentene is generally slower than that of 1-pentene and cis-2-pentene over a Pd/alumina catalyst.[12]
dot graph "Hydrogenation_Reaction" { graph [layout=dot, rankdir=LR, splines=true, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];
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Caption: Catalytic hydrogenation of trans-2-Pentene to pentane.
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Epoxidation : Reaction with a peroxy acid (e.g., m-CPBA) results in the formation of an epoxide. The reaction is stereospecific, meaning the trans stereochemistry of the starting alkene is retained in the product, yielding a racemic mixture of trans-2,3-epoxypentane.[13]
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Polymerization : Like other alkenes, trans-2-Pentene can undergo addition polymerization in the presence of suitable catalysts (often acids) or initiators. These reactions are typically highly exothermic.[3][11]
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Atmospheric Reactions : In the atmosphere, trans-2-pentene reacts with photochemically-produced hydroxyl radicals and ozone, contributing to photochemical smog formation.[1]
Applications in Research and Industry
trans-2-Pentene is utilized in several areas of the chemical industry and in academic research.
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Organic Synthesis : It serves as a starting material or intermediate for the synthesis of various organic compounds, including sec-amyl alcohols.[1]
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Solvent : It is used as a solvent in certain industrial processes.[1][11]
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Polymerization Inhibitor : In some contexts, it can act as a polymerization inhibitor.[1][11]
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Fuel Production : Mixtures of pentene isomers are used in the alkylation process with isobutane to produce high-octane gasoline components.[14]
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Research : It is used in research settings, for example, to study atmospheric chemistry and reaction kinetics.[11]
Safety and Handling
trans-2-Pentene is a hazardous chemical that requires careful handling to prevent accidents and exposure.
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Primary Hazards : It is a highly flammable liquid and vapor. It can cause skin and eye irritation and may cause respiratory irritation.[15] A significant risk is that it may be fatal if swallowed and enters the airways (aspiration hazard).[15]
GHS Hazard and Precautionary Statements
| Code | Statement | Source(s) |
| H224 | Extremely flammable liquid and vapor. | |
| H304 | May be fatal if swallowed and enters airways. | |
| H315 | Causes skin irritation. | [15] |
| H319 | Causes serious eye irritation. | [15] |
| H335 | May cause respiratory irritation. | [15] |
| P210 | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. | [15] |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |
| P331 | Do NOT induce vomiting. | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [16] |
Handling and Storage Protocol
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Ventilation : Handle only in a well-ventilated area, preferably in a chemical fume hood.[16]
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Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[16]
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Ignition Sources : Eliminate all sources of ignition. Use non-sparking tools and explosion-proof equipment.[16][17] Take precautionary measures against static discharge.[3]
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Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents.[16][18]
Conclusion
trans-2-Pentene is a fundamental alkene with well-defined properties that make it a valuable compound in both industrial and academic settings. Its stereochemistry dictates its stability, spectroscopic signature, and reactivity. A thorough understanding of its synthesis, handling requirements, and chemical behavior is essential for its safe and effective use in scientific and industrial applications.
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